Octahydro-2H-cyclopenta[b]thiepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62737-91-1 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]thiepine |
InChI |
InChI=1S/C9H16S/c1-2-7-10-9-6-3-5-8(9)4-1/h8-9H,1-7H2 |
InChI Key |
DJQXBXCYKRUQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2CCCC2C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Octahydro 2h Cyclopenta B Thiepine
Conformational Analysis and Ring Strain in the Saturated Bicyclic System
The structure of Octahydro-2H-cyclopenta[b]thiepine, which consists of a five-membered ring fused to a seven-membered ring, results in significant ring strain. Ring strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded steric interactions across the ring (transannular strain). wikipedia.orgyoutube.com
In bicyclic systems, ring strain can be particularly pronounced. wikipedia.org The fusion of the cyclopentane (B165970) ring, which prefers a non-planar envelope or twist conformation, with the larger and more flexible thiepane (B16028) ring, which can adopt various chair and boat conformations, imposes significant conformational constraints. The ideal bond angles for sp³ hybridized carbon atoms are approximately 109.5°. libretexts.org However, the geometric constraints of the fused ring system force the bond angles to deviate from this ideal, leading to angle strain. libretexts.org
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane (B81311) | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
Reactivity at the Sulfur Atom
The sulfur atom is the most reactive site in the this compound molecule due to the presence of non-bonding electron pairs, which confer nucleophilic properties.
The sulfur atom in a thioether (sulfide) can be readily oxidized. Mild oxidation typically yields a sulfoxide (B87167), while stronger oxidation can lead to a sulfone. organic-chemistry.orgmdpi.com
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and 3-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The choice of reagent and reaction conditions can allow for selective formation of the sulfoxide over the sulfone. mdpi.com
Oxidation of the sulfur atom in this compound to a sulfoxide creates a new stereocenter at the sulfur atom. This results in the potential for two diastereomeric sulfoxides (cis and trans relative to the fused ring system). The stereochemical outcome of the oxidation can be influenced by the oxidant used and the steric environment around the sulfur atom. researchgate.net
The resulting sulfoxides are valuable synthetic intermediates. Chiral sulfoxides, in particular, are important in asymmetric synthesis. mdpi.com Furthermore, the oxidation of sulfides to sulfoxides is a key reaction in biological systems, often catalyzed by enzymes such as sulfoxide synthases. researchgate.net
| Oxidizing Agent | Typical Product | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) with catalyst | Sulfoxide or Sulfone | Selectivity can be controlled by the choice of catalyst and conditions. mdpi.com |
| Sodium Periodate (NaIO₄) | Sulfoxide | Generally mild and selective for sulfoxide formation. researchgate.net |
| 3-Chloroperbenzoic acid (m-CPBA) | Sulfoxide | Highly effective; excess can lead to sulfone. Can show high diastereoselectivity. researchgate.net |
| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to over-oxidation. |
The sulfur atom in a saturated thioether is nucleophilic, not electrophilic. libretexts.orgmsu.edu Its lone pairs of electrons readily attack electrophilic species. A classic example is the reaction with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org Therefore, the sulfur atom in this compound can act as a nucleophile.
For a nucleophile to attack the sulfur atom itself, the sulfur must be rendered electrophilic. This typically occurs when sulfur is bonded to an electron-withdrawing group or carries a positive charge, as in a sulfonium salt or a sulfoxide. libretexts.orgacsgcipr.org For instance, the sulfur in S-Adenosylmethionine (SAM) is part of a sulfonium ion, making the adjacent methyl group highly electrophilic and susceptible to nucleophilic attack in biological methylation reactions. libretexts.org While the ground-state sulfur in this compound is nucleophilic, its derivatives (like the corresponding sulfonium salt) would feature an electrophilic center susceptible to nucleophilic attack, leading to cleavage of a C-S bond.
Reactions at the Carbon Skeleton of the this compound Moiety
Reactions involving the carbon framework of saturated systems are generally less facile than those at a heteroatom and often require catalysts or more forceful conditions.
Hydrogenation: As this compound is a fully saturated molecule, it cannot undergo further hydrogenation of its ring structure. However, if one were to start with an unsaturated analogue, such as a dihydro- or tetrahydro-cyclopenta[b]thiepine, catalytic hydrogenation would be a key step to produce the saturated title compound. Catalysts like ruthenium, palladium on carbon, or Wilkinson's catalyst are commonly employed for the hydrogenation of double bonds in heterocyclic systems. slideshare.netresearchgate.net
Dehydrogenation: The reverse process, dehydrogenation, would involve removing hydrogen atoms from the saturated framework to introduce double bonds, yielding an unsaturated cyclopenta[b]thiepine derivative. This process is typically endothermic and requires high temperatures and a catalyst, such as a transition metal complex. The Fe(CO)₃ group has been used to stabilize otherwise unstable diene systems, including thiepines, which could be a strategy in reactions involving dehydrogenated products. wikipedia.orgwikipedia.org Such a reaction would be driven by the formation of a more conjugated system, though it would be limited by the inherent instability of many unsaturated thiepine (B12651377) rings. wikipedia.org
Functionalization via C-H Activation
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional pre-functionalization approaches. While no specific studies on the C-H activation of this compound have been reported, the reactivity of analogous saturated heterocycles provides a basis for predicting potential transformations.
Saturated heterocycles, particularly those containing nitrogen, have been successfully functionalized using transition metal catalysis. For instance, palladium-catalyzed C(sp³)-H activation has been used to arylate tertiary alkylamines, demonstrating that a heteroatom can facilitate the activation of a proximal C-H bond. This type of reaction could hypothetically be applied to this compound, where the sulfur atom could direct a metal catalyst to an adjacent C-H bond, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The primary mechanisms for such transition-metal-catalyzed C-H bond cleavage include oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation pathways.
Another potential avenue is through oxidative C-H bond cleavage. For example, vinyl sulfides can be oxidized with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form thiocarbenium ions, which can then be trapped by nucleophiles. nih.gov While this compound lacks a vinyl group, oxidative processes could potentially generate electrophilic intermediates for further reaction.
Electrophilic and Nucleophilic Substitutions on the Carbon Framework
The substitution patterns of this compound are governed by the principles of saturated heterocyclic chemistry, which differ significantly from its unsaturated aromatic analog, thiepine.
Electrophilic Substitution: The carbon framework of a saturated alkane is generally unreactive toward electrophiles. youtube.com In this compound, the most nucleophilic center is the sulfur atom. youtube.comnih.gov The lone pairs of electrons on the sulfur make it susceptible to attack by electrophiles, leading to the formation of sulfonium ions or oxidation to the corresponding sulfoxide and sulfone. inchem.org Electrophilic substitution on the carbon skeleton is unlikely unless activated by adjacent functional groups or under conditions that promote radical pathways.
Nucleophilic Substitution: Nucleophilic substitution on the sp³-hybridized carbon atoms of the ring system would require the presence of a good leaving group, such as a halide or a tosylate. numberanalytics.comyoutube.com Such reactions are not intrinsic to the parent compound but would be standard transformations of a functionalized derivative. For example, if a hydroxyl group were present on the carbon framework, it could be converted to a tosylate, which could then be displaced by a variety of nucleophiles in an SN2 reaction. The reactivity would be analogous to that of any standard secondary alkyl halide or sulfonate.
In contrast, unsaturated thiophene (B33073) rings readily undergo electrophilic aromatic substitution due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. numberanalytics.comyoutube.comuoanbar.edu.iq This pathway is not available to the fully saturated this compound.
Ring Opening and Rearrangement Pathways
Sulfur Extrusion Mechanisms in Thiepine Systems
Sulfur extrusion is a characteristic reaction of many sulfur-containing heterocycles. The specific mechanism depends heavily on the structure of the compound, particularly its degree of saturation.
For unsaturated thiepines, sulfur extrusion often proceeds through a thermally allowed cheletropic elimination from a bicyclic valence isomer (a thiirane (B1199164) or "benzene sulfide"). This process is common in aromatic thiepine systems, such as in the formation of phenanthrenes from dibenzo[b,f]thiepins. rsc.org However, this mechanism is not applicable to the saturated this compound as it cannot form the required unsaturated valence isomer.
In saturated systems like thiepanes (the monocyclic analog of the thiepine ring in the title compound), desulfurization is more akin to that of acyclic sulfides. Common methods include:
These methods generally involve harsher conditions than the thermal extrusion seen in unsaturated thiepines, reflecting the higher stability of the saturated C-S bonds.
A summary of reagents used for sulfur extrusion in related systems is presented below.
| Reagent/Method | Substrate Type | Typical Product | Reference |
|---|---|---|---|
| Heat (Thermal Extrusion) | Unsaturated Thiepines (via valence isomer) | Aromatic/Unsaturated Hydrocarbon | rsc.org |
| Raney Nickel | Saturated Sulfides (e.g., Thiepanes) | Saturated Hydrocarbon | nih.gov |
| Li/Na Metal | Dibenzothiophene | Biphenyl | researchgate.net |
| Aminophosphines | Disulfides | Thioethers | d-nb.info |
Valence Isomerization in Related Thiepine Systems
Valence isomerization is a key feature in the chemistry of unsaturated seven-membered rings. The parent compound, thiepine, exists in equilibrium with its bicyclic valence isomer, benzene (B151609) sulfide (B99878). This equilibrium is generally shifted towards the thiepine, which is calculated to be more stable. However, the benzene sulfide isomer, though less stable, provides a low-energy pathway for sulfur extrusion, rendering the parent thiepine thermally unstable.
This type of valence isomerization is fundamentally dependent on the presence of a conjugated π-electron system that can reorganize to form the bicyclic structure. As this compound is a fully saturated molecule, it lacks the requisite double bonds for this specific thiepine-benzene sulfide isomerization to occur.
Rearrangements in saturated rings are possible but follow different mechanistic pathways. These can include transannular hydride shifts, ring contractions, or ring expansions, often promoted by the formation of a carbocation intermediate adjacent to the ring. libretexts.orgmasterorganicchemistry.com For instance, a semipinacol-type rearrangement could occur if a leaving group is present on a carbon adjacent to a hydroxyl-bearing carbon. libretexts.org However, without specific functional groups to promote such events, the this compound skeleton is expected to be relatively stable against rearrangement under typical conditions.
Spectroscopic Elucidation and Structural Characterization of Octahydro 2h Cyclopenta B Thiepine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For Octahydro-2H-cyclopenta[b]thiepine, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons in the fused ring system. The chemical shifts of the methylene (B1212753) protons would be influenced by their proximity to the sulfur atom and their specific stereochemical environment.
Protons on carbons adjacent to the sulfur atom (α-protons) are expected to be deshielded and resonate in the range of δ 2.5-3.0 ppm. Protons further away from the sulfur atom (β, γ, and δ protons) would appear at higher fields, typically between δ 1.2 and 2.2 ppm. The exact chemical shifts will depend on the conformation of the seven-membered thiepine (B12651377) ring and the five-membered cyclopentane (B165970) ring.
The coupling patterns (multiplicities) of the signals will be intricate due to geminal and vicinal couplings. The analysis of these coupling constants would be crucial for determining the relative stereochemistry of the protons and deducing the conformational preferences of the ring system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| α to Sulfur | 2.5 - 3.0 | Multiplet |
| β to Sulfur | 1.5 - 2.2 | Multiplet |
| Other Ring Protons | 1.2 - 2.0 | Multiplet |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a number of distinct signals are expected, corresponding to the different carbon atoms in the fused ring system.
Similar to ¹H NMR, the carbons alpha to the sulfur atom will be the most deshielded, with expected chemical shifts in the range of δ 30-40 ppm. The other saturated carbon atoms of the cyclopentane and thiepine rings would resonate at higher fields, typically between δ 20 and 30 ppm. The specific chemical shifts are sensitive to the local geometry and substitution. youtube.comslideshare.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| α to Sulfur | 30 - 40 |
| β to Sulfur | 25 - 35 |
| Other Ring Carbons | 20 - 30 |
While ¹H and ¹³C NMR are standard techniques, ³³S NMR could, in principle, provide direct information about the electronic environment of the sulfur atom. However, ³³S NMR spectroscopy is inherently challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which often leads to very broad signals. researchgate.netnih.gov For a simple sulfide (B99878) like this compound, obtaining a high-resolution ³³S NMR spectrum at natural abundance would be extremely difficult and likely require isotopic enrichment. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound. For this compound (C₉H₁₆S), HRMS would provide a high-accuracy mass measurement of the molecular ion, confirming its elemental composition.
The fragmentation pattern in the mass spectrum, typically obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural information. For cyclic sulfides, fragmentation often involves the loss of small neutral molecules or radicals. Expected fragmentation pathways for this compound could include:
Loss of H₂S: A common fragmentation for cyclic sulfides.
Ring-opening followed by fragmentation: Cleavage of the C-S or C-C bonds can lead to various smaller charged fragments.
Loss of alkyl fragments: Cleavage of the cyclopentane or thiepine ring can result in the loss of ethylene (B1197577) or other small hydrocarbon fragments.
The analysis of these fragmentation patterns can help to confirm the connectivity of the fused ring system. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure. youtube.comyoutube.com For this compound, the spectra would be dominated by vibrations of the hydrocarbon backbone.
Key expected vibrational bands include:
C-H stretching: Strong bands in the IR and Raman spectra between 2850 and 3000 cm⁻¹ are characteristic of the sp³ C-H bonds.
CH₂ scissoring and bending: Bands in the region of 1450-1470 cm⁻¹ would correspond to the bending vibrations of the methylene groups.
C-S stretching: The C-S stretching vibration is expected to appear as a weak to medium band in the IR spectrum, typically in the range of 600-800 cm⁻¹. This band can sometimes be more prominent in the Raman spectrum.
X-ray Crystallography for Solid-State Structure Determination
The conformation of the seven-membered thiepine ring is of particular interest, as it can adopt several low-energy conformations such as a chair, boat, or twist-boat. The fusion to the cyclopentane ring will introduce conformational constraints that favor a specific arrangement. X-ray crystallography would reveal the preferred conformation and the nature of the ring fusion (cis or trans). This information is invaluable for understanding the stereochemistry and reactivity of the molecule.
Theoretical and Computational Chemistry of Octahydro 2h Cyclopenta B Thiepine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of Octahydro-2H-cyclopenta[b]thiepine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are employed to solve the electronic Schrödinger equation, providing insights into electron distribution and bonding.
Key parameters derived from these calculations include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's electronic stability.
Atomic Charges: Analysis of the charge distribution (e.g., using Mulliken, Löwdin, or Natural Bond Orbital (NBO) population analysis) reveals the partial charges on each atom. In this molecule, the sulfur atom is expected to carry a partial negative charge due to its higher electronegativity compared to the adjacent carbon atoms, influencing its role in non-covalent interactions and as a nucleophilic center.
A typical output from such calculations would provide optimized bond lengths and angles, which serve as the basis for further analysis.
Conformational Landscape and Energy Minima Determination
Due to the flexibility of the seven-membered thiepine (B12651377) ring, this compound can exist in multiple conformations. Determining the most stable three-dimensional structures (energy minima) is critical for understanding its properties.
The process involves:
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This involves rotating the single bonds within the molecule.
Geometry Optimization: Each potential conformer is then subjected to geometry optimization using quantum chemical methods to find the nearest local energy minimum.
Energy Calculation: The relative energies of all optimized conformers are calculated at a high level of theory. These energies, often corrected for zero-point vibrational energy, are used to determine the most stable conformer and the relative populations of all conformers at a given temperature using Boltzmann statistics.
For the fused nih.govuncw.edu ring system of this compound, several chair, boat, and twist-chair conformations for the thiepine ring are possible, with the fusion to the cyclopentane (B165970) ring restricting some possibilities and introducing additional strain. A hypothetical table of results for the most stable conformers might look as follows:
| Conformer | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| Conformer A (e.g., Chair-Twist) | C1 | 0.00 | 75.3 |
| Conformer B (e.g., Boat-Envelope) | C1 | 1.25 | 15.1 |
| Conformer C (e.g., Twist-Chair) | Cs | 2.10 | 9.6 |
Reaction Mechanism Studies and Transition State Analysis (e.g., S-extrusion activation energies)
Computational methods are invaluable for studying reaction mechanisms, such as the thermal extrusion of the sulfur atom (S-extrusion) from the thiepine ring to form a bicyclic hydrocarbon. This analysis involves locating the transition state (TS) structure connecting the reactant to the product.
The key computational steps are:
Locating the Transition State: Algorithms are used to find the first-order saddle point on the potential energy surface that corresponds to the TS of the reaction.
Frequency Calculation: A frequency calculation is performed on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the two C-S bonds).
Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactant. This value is a critical determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located TS correctly connects the reactant and product minima on the potential energy surface.
For S-extrusion from this compound, the activation energy would quantify the thermal stability of the C-S bonds within the seven-membered ring.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Theoretical calculations can predict spectroscopic data, which is essential for structure elucidation and for validating experimental findings. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. uncw.edu The process involves:
Optimizing the geometry of the lowest energy conformer(s).
Performing a GIAO calculation to obtain the absolute isotropic shielding values (σ) for each nucleus (e.g., ¹H and ¹³C).
Converting the calculated shielding values to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory: δ_calc = σ_TMS - σ_sample.
If multiple conformers are significantly populated, a Boltzmann-averaged chemical shift is calculated to provide a more accurate prediction. uncw.edu
A hypothetical table of predicted NMR chemical shifts for a plausible conformer of this compound would be presented as follows:
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 | 45.2 | 2.1 (a), 1.8 (b) |
| C3 | 30.5 | 2.8 (a), 2.5 (b) |
| C4 | 28.1 | 1.9 (a), 1.6 (b) |
| C9a | 52.8 | 2.4 |
Strain Energy Calculations in Fused Saturated Heterocycles
Ring strain significantly influences the stability and reactivity of cyclic molecules. In fused systems like this compound, strain arises from bond angle distortion, torsional strain from eclipsing interactions, and transannular interactions across the rings.
Strain energy can be quantified computationally using isodesmic or homodesmotic reactions. nih.gov These are hypothetical reactions where the number and type of bonds remain balanced on both the reactant and product sides. The energy difference of the reaction, calculated computationally, corresponds to the strain energy of the molecule of interest.
For example, a homodesmotic reaction to calculate the strain in this compound could be designed to break the fused system into unstrained, open-chain reference molecules. The calculated reaction enthalpy reveals the excess energy stored in the cyclic system due to its constrained geometry. Fused heterocyclic systems often exhibit strain energies that are not simply the sum of their constituent rings, due to the additional distortions at the fusion points. rsc.orgmdpi.com
Synthesis and Reactivity of Functionalized Octahydro 2h Cyclopenta B Thiepine Derivatives
Introduction of Substituents onto the Bicyclic Core
The introduction of substituents onto the octahydro-2H-cyclopenta[b]thiepine core can be envisioned through several synthetic strategies, primarily by utilizing appropriately substituted starting materials prior to the construction of the bicyclic system.
One of the most versatile methods for constructing thiepane (B16028) rings is through ring-closing metathesis (RCM) . acs.orgwikipedia.org This approach would involve the synthesis of a diene precursor containing a cyclopentane (B165970) ring and a sulfur-containing tether. The substituents can be incorporated onto the cyclopentane ring or the alkene chains of the precursor. For instance, a substituted cyclopentene (B43876) derivative can be elaborated into a diene through standard organic transformations. The subsequent RCM reaction, typically catalyzed by a Grubbs-type ruthenium catalyst, would then furnish the desired substituted this compound derivative. acs.orgtandfonline.comorganic-chemistry.org
Another plausible route involves the reductive cyclization of a dicarbonyl compound or a related derivative. For example, a 1,6-dicarbonyl compound tethered to a cyclopentane ring could undergo reductive amination with a sulfur source, followed by cyclization to form the thiepine (B12651377) ring. Substituents can be introduced at various positions on the cyclopentane ring of the dicarbonyl precursor.
Furthermore, functionalization can be achieved post-cyclization. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would activate adjacent positions for nucleophilic substitution or elimination reactions, thereby allowing for the introduction of new functional groups.
A hypothetical reaction scheme for the synthesis of a substituted this compound via RCM is presented below:
Scheme 1: Synthesis of a Substituted this compound via RCM
Advanced Methodological Considerations in Octahydro 2h Cyclopenta B Thiepine Synthesis
Catalyst Development for Efficient Transformations (e.g., olefin metathesis catalysts)
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of unsaturated cyclic systems, including those containing heteroatoms. acs.orgwikipedia.org The development of well-defined ruthenium and molybdenum-based catalysts, such as Grubbs and Schrock catalysts, has significantly expanded the scope of RCM, allowing for the synthesis of previously inaccessible ring sizes with high functional group tolerance. acs.orgarkat-usa.org
In the context of Octahydro-2H-cyclopenta[b]thiepine, a plausible synthetic strategy would involve the RCM of a diene precursor. The success of such a transformation is highly dependent on the catalyst's ability to tolerate the sulfur heteroatom, which can sometimes lead to catalyst deactivation. However, extensive research has demonstrated the successful application of RCM in the synthesis of various sulfur-containing heterocycles. acs.orgnih.gov
Modern second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit enhanced activity and stability, making them suitable for challenging RCM reactions, including those involving sulfur-containing substrates. arkat-usa.orgcaltech.edu For the synthesis of the unsaturated precursor to this compound, a diene could be subjected to RCM using a second-generation Grubbs catalyst, followed by hydrogenation to yield the final saturated product.
| Catalyst Generation | Ligands | Key Features | Potential Application |
| First Generation Grubbs | Tricyclohexylphosphine | Good functional group tolerance | Basic RCM, may have lower efficiency with sulfur compounds. |
| Second Generation Grubbs | N-Heterocyclic Carbene (NHC) and Tricyclohexylphosphine | Higher activity and stability, broader substrate scope. arkat-usa.org | More efficient RCM of sulfur-containing dienes. |
| Hoveyda-Grubbs Catalysts | Chelating isopropoxybenzylidene ligand | High stability and initiation control. | Useful for more complex and functionalized substrates. |
| Schrock Catalysts | Molybdenum-based | High reactivity, particularly for sterically demanding substrates. | An alternative for challenging RCM reactions. acs.org |
This table provides a summary of common olefin metathesis catalysts and their potential applicability to the synthesis of thiepine (B12651377) derivatives.
The choice of catalyst would be critical, with second-generation Grubbs or Hoveyda-Grubbs catalysts being likely candidates due to their proven efficacy in the synthesis of sulfur heterocycles. arkat-usa.orgresearchgate.net The reaction conditions, such as solvent and temperature, would also need to be optimized to maximize the yield of the desired cyclized product.
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry has garnered significant attention in modern organic synthesis due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. tcichemicals.comyoutube.com For the synthesis of heterocyclic compounds, flow chemistry offers a powerful platform to improve reaction efficiency and explore novel reaction spaces. uc.ptmdpi.com
While the direct application of flow chemistry to the synthesis of this compound has not been reported, the principles of continuous synthesis can be readily applied to its potential synthetic routes. For instance, a multi-step synthesis could be telescoped into a continuous flow process, minimizing the need for isolation and purification of intermediates. researchgate.net This approach not only reduces waste and processing time but can also enable the use of hazardous reagents or reactive intermediates in a safer and more controlled manner.
A hypothetical flow synthesis of this compound could involve the following steps integrated into a continuous reactor system:
Precursor Synthesis: The initial formation of a key intermediate could be performed in a heated flow reactor, allowing for rapid optimization of reaction conditions.
Cyclization: The crucial ring-forming step, whether it be a metal-catalyzed reaction or a classical cyclization, could be carried out in a subsequent reactor coil, with precise temperature and residence time control to maximize yield and minimize byproduct formation.
In-line Purification: The crude product stream could be passed through a scavenger resin or a liquid-liquid extraction module to remove impurities before the final step.
Hydrogenation: The final reduction of the unsaturated intermediate to the saturated this compound could be achieved by passing the purified stream through a packed-bed reactor containing a hydrogenation catalyst.
| Flow Chemistry Parameter | Advantage in Heterocycle Synthesis |
| Precise Temperature Control | Minimizes side reactions and decomposition of sensitive intermediates. |
| Enhanced Mixing | Improves reaction rates and yields, especially in multiphasic systems. |
| Short Residence Times | Allows for the rapid generation of products and screening of reaction conditions. youtube.com |
| Scalability | Facilitates the production of larger quantities of the target compound without re-optimization. |
| Safety | Small reactor volumes reduce the risks associated with highly exothermic or hazardous reactions. tcichemicals.com |
This table highlights the key advantages of employing flow chemistry in the synthesis of heterocyclic compounds.
The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, offering a more efficient, safer, and scalable route to this complex heterocycle.
Photochemical and Electrochemical Methods in Heterocycle Synthesis
Photochemical and electrochemical methods are at the forefront of green chemistry, offering sustainable and powerful alternatives to traditional synthetic transformations. mdpi.com These techniques utilize light or electricity, respectively, to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents or high temperatures. The synthesis of sulfur-containing heterocycles has benefited significantly from the development of these methodologies. mdpi.commdpi.com
Photochemical Synthesis:
Visible-light photoredox catalysis has emerged as a particularly powerful tool for the formation of C-C and C-heteroatom bonds. mdpi.com In the context of synthesizing the thiepine ring system, a photochemical approach could involve a radical-mediated cyclization. For example, a suitably functionalized precursor could be designed to undergo an intramolecular cyclization upon activation by a photocatalyst. The choice of photocatalyst, such as an iridium or ruthenium complex, or an organic dye, would be crucial for the efficiency of the transformation. youtube.comnih.gov While specific examples for thiepine synthesis are scarce, the general principles of photoredox catalysis are broadly applicable to a wide range of heterocyclic systems. youtube.comthieme.de
Electrochemical Synthesis:
Electrosynthesis provides another green and efficient avenue for the construction of heterocyclic rings. youtube.comyoutube.comyoutube.com By controlling the electrode potential, specific redox reactions can be initiated with high selectivity, often obviating the need for chemical oxidants or reductants. For the synthesis of sulfur heterocycles, electrochemical methods can be employed for intramolecular C-S bond formation. For instance, the anodic oxidation of a thiol-containing substrate could generate a thiyl radical, which could then undergo an intramolecular cyclization to form the thiepine ring.
| Method | Activating Agent | Key Advantages | Potential Application in Thiepine Synthesis |
| Photochemical Synthesis | Light (Visible or UV) | Mild reaction conditions, high functional group tolerance, generation of reactive intermediates. mdpi.com | Intramolecular radical cyclization to form the thiepine ring. |
| Electrochemical Synthesis | Electricity | Avoids stoichiometric chemical reagents, high selectivity, can be performed at room temperature. youtube.com | Anodic oxidation to induce intramolecular C-S bond formation. |
This table compares photochemical and electrochemical methods for their potential application in the synthesis of thiepine derivatives.
The application of these advanced methods to the synthesis of this compound would not only provide novel and efficient routes to this target molecule but also contribute to the broader development of sustainable synthetic chemistry.
Conclusion and Future Directions in Octahydro 2h Cyclopenta B Thiepine Research
Current Gaps in Understanding and Synthesis of Octahydro-2H-cyclopenta[b]thiepine
The most significant gap in the current body of scientific knowledge is the near-complete absence of published research on this compound. While its basic identity is cataloged under CAS number 62737-91-1, detailed experimental data remains elusive in the public domain.
Key deficiencies include:
Lack of Established Synthetic Routes: There are no well-documented, high-yield synthetic methods specifically for creating the this compound scaffold. The synthesis of seven-membered rings like thiepine (B12651377) can be challenging, and the fusion to a cyclopentane (B165970) ring adds another layer of complexity.
Absence of Spectroscopic and Structural Data: Detailed characterization data, which is fundamental to confirming the structure and purity of a compound, is not available in peer-reviewed literature. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction data.
Unknown Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and conformational analysis have not been reported. Computational studies to determine the most stable conformations of the fused ring system are also absent. wikipedia.org
Emerging Synthetic Strategies and Characterization Techniques
Future research into this compound would benefit immensely from the application of modern synthetic and analytical methodologies that have been successfully used for other saturated and bicyclic heterocycles. frontiersin.orgyoutube.com
Potential Synthetic Approaches: Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be adapted for the synthesis of this target molecule. Strategies could include intramolecular cyclizations, which are often effective for forming five- and six-membered rings, and could be explored for the seven-membered thiepine ring as well. uniurb.it Palladium-catalyzed reactions have proven useful in the synthesis of other thiepine derivatives and could be a fruitful avenue of investigation. researchgate.netdoaj.org
| Potential Synthetic Strategy | Description | Potential Advantages |
| Ring-Closing Metathesis (RCM) | A diene precursor containing a sulfur atom could be cyclized using a Grubbs or Schrock catalyst to form the unsaturated thiepine ring, followed by hydrogenation. | High functional group tolerance and catalytic nature. |
| Intramolecular Reductive Amination | A suitable keto-thiol precursor could undergo cyclization with an amine, followed by reduction to form a related nitrogen-containing heterocycle, providing clues for sulfur incorporation. | Access to diverse derivatives by varying the amine component. |
| Palladium-Catalyzed Cyclization | Pd-catalyzed reactions are known to facilitate the formation of C-S bonds, which could be applied to the synthesis of thiepine derivatives from stilbene (B7821643) precursors. researchgate.netdoaj.org | High efficiency and selectivity. |
| Photochemical and Thermal Reactions | Isomerization of bicyclic compounds into monocyclic oxepines has been promoted photochemically, followed by thermal rearrangement; a similar approach could be explored for thiepines. youtube.com | Access to strained ring systems. |
Advanced Characterization Techniques: Once synthesized, a full suite of modern analytical techniques would be required to unambiguously characterize the molecule and its stereoisomers.
| Characterization Technique | Information Yielded |
| 1D and 2D NMR Spectroscopy | (¹H, ¹³C, COSY, HSQC, HMBC) - To determine the precise connectivity and stereochemistry of the fused ring system. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and molecular weight. |
| Single-Crystal X-ray Diffraction | To provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation. |
| Computational Chemistry (e.g., DFT) | To model the molecule's stable conformations, predict spectroscopic data, and understand its electronic properties. nih.gov |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups and bond vibrations within the molecule. |
Potential for Exploration in Fundamental Organic Chemistry and Materials Science Applications
The study of bicyclic molecules is a cornerstone of organic chemistry, offering insights into structure, strain, and reactivity. youtube.com The unique, non-planar structure of this compound could serve as a valuable model for studying the conformational dynamics of fused seven-membered rings.
While no applications are currently documented, the structural motifs present in thiepine derivatives have been explored in various fields, suggesting potential avenues for future investigation:
Medicinal Chemistry: Many biologically active compounds are saturated heterocycles. researchgate.net Fused thiepine systems, such as dibenzothiepines, have been investigated for their potential as antipsychotic and antidepressant agents. wikipedia.orgontosight.ai The novel scaffold of this compound could be used as a building block to create new chemical entities for biological screening. For instance, bicyclic and tricyclic cyclohepta[b]thiophene derivatives have been studied as potential inhibitors for enzymes relevant to Alzheimer's disease. nih.gov
Materials Science: Bicyclic structures are integral to the development of new materials. youtube.com The incorporation of sulfur, with its unique electronic properties, into a rigid bicyclic framework could lead to novel polymers or materials with interesting optical or electronic properties. The saturated nature of the ring system could also impart specific solubility and processing characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
